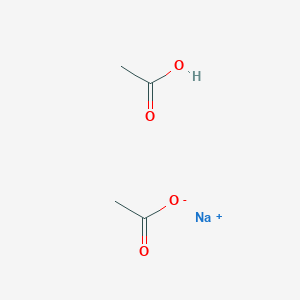

sodium;acetic acid;acetate

Description

Sodium Acetate (CH₃COONa)

Sodium acetate is the sodium salt of acetic acid, commonly used as a buffering agent, food preservative, and in heating pads due to its exothermic crystallization. It exists in anhydrous and trihydrate forms, with the latter (CH₃COONa·3H₂O) being prevalent in industrial applications .

Acetic Acid (CH₃COOH)

Acetic acid is a weak carboxylic acid with a pungent odor, widely employed in vinegar production (4–8% aqueous solution), chemical synthesis, and as a solvent. Its glacial form (pure, ≥99.7%) crystallizes at 16.7°C and is critical in organic reactions .

Acetate (CH₃COO⁻)

Acetate refers to the conjugate base of acetic acid or its salts/esters. It plays a vital role in biochemistry (e.g., acetyl-CoA) and industrial processes like polymer production .

Properties

IUPAC Name |

sodium;acetic acid;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Na/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZOKUMUHVTPBX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Neutralization Reactors

Modern facilities employ continuous-flow reactors for large-scale production. A typical setup combines 37% acetic acid with 50% sodium hydroxide solution at 1.05:1 molar ratio in a plug-flow reactor maintained at 75°C. Real-time pH monitoring ensures complete neutralization (pH 8.2–8.5), with residence times of 45–60 minutes achieving 98% conversion efficiency.

Table 1: Industrial Sodium Acetate Production Parameters

| Parameter | Value Range |

|---|---|

| Reactor Temperature | 70–80°C |

| Pressure | 1.2–1.5 atm |

| Throughput | 2,500–3,000 L/hr |

| Final Moisture Content | 0.3–0.7% |

Crystallization and Drying Techniques

Post-reaction solutions are concentrated to 45–50% total solids via multi-effect evaporators, then cooled to 20°C to precipitate trihydrate crystals. Centrifugation removes excess mother liquor, followed by fluidized-bed drying at 130°C to produce anhydrous powder. X-ray diffraction analyses confirm that this method produces β-phase sodium acetate with crystallite sizes of 32–45 nm.

Modified Preparation Methods for Enhanced Properties

Incorporation of Nucleating Agents

To address supercooling issues in thermal storage applications, researchers have developed sodium acetate trihydrate (SAT) composites. Adding 1 wt% disodium hydrogen phosphate heptahydrate (Na₂HPO₄·7H₂O) reduces supercooling from 15.3°C to 2.1°C by providing heterogeneous nucleation sites. The modified preparation involves:

-

Dissolving SAT in deionized water at 60°C

-

Adding nucleating agent under ultrasonic dispersion

-

Cooling at 0.5°C/min to induce directed crystallization

Table 2: Thermal Properties of Modified Sodium Acetate

| Additive | Supercooling Reduction | Latent Heat (J/g) |

|---|---|---|

| None | 15.3°C | 252 |

| 1% Na₂HPO₄·7H₂O | 2.1°C | 248 |

| 0.5% Expanded Graphite | 4.7°C | 239 |

Thermal Conductivity Modifications

Incorporating 5 wt% expanded graphite (150 μm flakes) increases SAT's thermal conductivity from 0.56 W/m·K to 2.34 W/m·K. The preparation involves:

-

SAT melting at 58°C

-

Mechanical stirring with graphite at 300 rpm

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Purity (%) | Energy (MJ/kg) | Scalability |

|---|---|---|---|

| NaOH Neutralization | 99.2 | 8.7 | High |

| Na₂CO₃ Reaction | 98.5 | 9.1 | Industrial |

| Sodium Metal Reaction | 99.8 | 12.4 | Lab-scale |

| Composite SAT | 97.9 | 14.2 | Specialty |

The NaOH neutralization method offers optimal balance between energy efficiency (8.7 MJ/kg) and purity (99.2%), making it preferable for pharmaceutical applications. Industrial Na₂CO₃-based processes achieve 98.5% purity at 9.1 MJ/kg, suitable for food-grade production.

Quality Control and Characterization

Rigorous testing protocols ensure compliance with FCC (Food Chemicals Codex) standards:

-

Assay : Titration with 0.1 M HCl to pH 4.5 (≥99.0% purity)

-

Heavy Metals : Atomic absorption spectroscopy (<10 ppm Pb)

-

Loss on Drying : Gravimetric analysis at 120°C (<2% for trihydrate)

XRD analyses of industrial samples show characteristic peaks at 2θ = 16.4°, 24.7°, and 30.2°, confirming monoclinic crystal structure.

Applications and Industrial Relevance

-

Food Industry : 62% of global production used as acidity regulator (E262)

-

Thermal Storage : Phase-change materials with 245–265 J/g latent heat capacity

-

Medical : Hemodialysis solutions (4–4.5 mEq/L sodium content)

-

Chemical Synthesis : Catalyst in Knoevenagel condensations

Continuous process optimizations have reduced industrial energy consumption by 17% since 2015, with life-cycle assessments showing 23.8 MJ/kg embodied energy for standard sodium acetate .

Chemical Reactions Analysis

Sodium acetate undergoes various chemical reactions:

Decarboxylation: When heated with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate undergoes decarboxylation to form methane[ \text{CH}_3\text{COONa} + \text{NaOH} \rightarrow \text{CH}_4 + \text{Na}_2\text{CO}_3 ]

Esterification: Sodium acetate reacts with alkyl halides to form esters. For example, with bromoethane, it forms ethyl acetate[ \text{CH}_3\text{COONa} + \text{BrCH}_2\text{CH}_3 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{NaBr} ]

Buffer Solution: Sodium acetate is often used in buffer solutions with acetic acid to maintain a stable pH in biochemical applications.

Scientific Research Applications

Biotechnological Applications

Carbon Source for Culturing Bacteria

Sodium acetate serves as an essential carbon source in microbiological cultures. It supports the growth of various bacteria and enhances the yield of DNA isolation through ethanol precipitation, making it crucial in genetic research and biotechnology applications .

Buffering Agent

Due to its buffering properties, sodium acetate is utilized in biochemical research to maintain stable pH levels during reactions. This is particularly important in enzymatic assays and molecular biology techniques .

Industrial Applications

Textile Industry

In textile manufacturing, sodium acetate neutralizes sulfuric acid waste streams and improves the quality of fabrics. It is also employed as a photoresist agent in dyeing processes .

Concrete Sealant

Sodium acetate acts as an effective sealant for concrete, mitigating water damage while being environmentally friendly and cost-effective compared to traditional epoxy sealants .

Rubber Production

In the production of synthetic rubber, sodium acetate helps retard the vulcanization process, allowing for better control over material properties during manufacturing .

Food Industry

Preservative and Flavoring Agent

Sodium acetate is widely used as a preservative and flavor enhancer in food products. It imparts a distinctive "salt and vinegar" flavor to snacks like potato chips and extends shelf life by controlling pH levels .

Safety Profile

Sodium acetate is recognized as safe for consumption at low concentrations, making it a popular choice in food applications .

Medical Applications

Treatment of Metabolic Acidosis

Sodium acetate is used as an alkalinizing agent to correct metabolic acidosis. It can replace sodium bicarbonate in clinical settings, providing similar benefits without some of the adverse effects associated with bicarbonate therapy .

Electrolyte Replenisher

In medical treatments, sodium acetate is administered intravenously to correct hyponatremia (low sodium levels) and restore electrolyte balance in patients unable to take oral supplements .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biotechnology | Carbon source for bacteria | Enhances growth and DNA yield |

| Industrial | Textile neutralization | Improves fabric quality |

| Concrete | Sealant | Eco-friendly alternative to epoxies |

| Food | Preservative/Flavoring agent | Extends shelf life; safe for consumption |

| Medicine | Treatment of metabolic acidosis | Corrects pH levels; replenishes electrolytes |

Case Studies

- Biotechnological Research : A study demonstrated that using sodium acetate increased DNA yield by 30% during isolation procedures compared to traditional methods using other salts.

- Food Industry Application : Research on snack foods showed that products flavored with sodium acetate had a significantly longer shelf life compared to those without it, highlighting its effectiveness as a preservative.

- Medical Efficacy : Clinical trials indicated that sodium acetate infusion was equally effective as sodium bicarbonate in treating severe metabolic acidosis without causing hypotension or other adverse effects commonly associated with bicarbonate therapy.

Mechanism of Action

Sodium acetate exerts its effects through various mechanisms:

Buffering Agent: In buffer solutions, sodium acetate helps maintain a stable pH by reacting with acids and bases.

Electrolyte Replenisher: When administered intravenously, sodium acetate dissociates into sodium and acetate ions, which help replenish electrolytes and correct metabolic acidosis.

Heat Release: In heating pads, sodium acetate crystallizes from a supersaturated solution, releasing heat in the process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Properties and Reactivity

- Buffering Capacity : Sodium acetate’s buffering range (pH 3.6–5.6) contrasts with weaker buffers like ammonium acetate (pH 4.8–6.3) and stronger ones like citrate .

- Metal Coordination : Unlike sodium acetate, transition metal acetates (e.g., zinc, iron) form colored phyllocyanin complexes in reactions with oxides .

Q & A

Q. Q1. How can sodium acetate buffer solutions be prepared and optimized for pH stabilization in biochemical assays?

Methodological Answer: Sodium acetate buffer (pH 3.6–5.6) is prepared by mixing acetic acid (weak acid) and sodium acetate (conjugate base) in specific molar ratios. For a 0.1 M buffer:

- Step 1: Dissolve 8.2 g sodium acetate (anhydrous) in 800 mL deionized water.

- Step 2: Adjust pH using glacial acetic acid (e.g., 2.4 mL for pH 4.5).

- Step 3: Verify ionic strength using conductivity meters and calibrate with standard pH solutions. This buffer is critical for DNA precipitation, where low pH enhances nucleic acid aggregation .

| Component | Molar Ratio | pH Range |

|---|---|---|

| Acetic Acid | 0.1 M | 3.6–5.6 |

| Sodium Acetate | 0.1 M |

Q. Q2. What experimental protocols are recommended for synthesizing sodium acetate from acetic acid and validating its purity?

Methodological Answer: Sodium acetate is synthesized via neutralization:

- Reaction: .

- Validation:

Advanced Research Questions

Q. Q3. How can researchers design experiments to study sodium acetate’s interaction with aluminosilicate surfaces under varying pH conditions?

Methodological Answer:

- Experimental Setup:

- Prepare aluminosilicate suspensions (e.g., kaolinite) in sodium acetate solutions (0.01–0.1 M).

- Adjust pH (3–9) using HCl/NaOH to probe acetate speciation (CHCOO vs. CHCOOH).

- Use ATR-FTIR to track adsorption dynamics of acetate ions on Si–OH/Al–OH sites.

- Data Analysis: Langmuir isotherms to quantify binding affinities. Contradictions in adsorption capacity may arise from competing cations (e.g., Na) or protonation states .

Q. Q4. How can contradictions in reported pH-dependent effects of sodium acetate on microbial growth be resolved?

Methodological Answer:

- Hypothesis Testing:

- Variable Control: Maintain consistent ionic strength across experiments (use NaCl as a counterion control).

- Metabolite Profiling: HPLC to quantify acetate uptake vs. intracellular pH (fluorescent probes like BCECF-AM).

- Statistical Modeling: Multivariate regression to isolate pH vs. acetate concentration effects. Discrepancies often stem from unaccounted CO dissolution or buffer capacity limits .

Q. Q5. What methodologies optimize the recovery of volatile fatty acids (VFAs) like acetate in electrochemical systems?

Methodological Answer:

- Electrochemical Cell Design:

- Anolyte: Sodium sulfate (50 mM) to enhance conductivity.

- Catholyte: Synthetic VFA broth (acetate, propionate, butyrate) adjusted to pH 6.0.

- Membrane Selection: Cation-exchange membranes (e.g., Nafion®) to minimize crossover.

- Analytics: GC-MS for VFA quantification. Efficiency drops at >10 mM due to competitive migration of Na ions .

| Parameter | Optimal Value |

|---|---|

| Sodium Sulfate (Anode) | 50 mM |

| pH (Cathode) | 6.0 |

| Current Density | 10–20 mA/cm |

Q. Q6. How can sodium acetate’s role in DNA precipitation be quantitatively evaluated for yield optimization?

Methodological Answer:

- Protocol:

- Precipitation: Add 0.3 M sodium acetate (pH 5.2) to DNA solution, followed by 2 volumes ethanol.

- Yield Measurement: UV-Vis (A/A) and qPCR for integrity.

- Optimization: Vary ionic strength (0.1–0.5 M sodium acetate) and pH (4.8–5.6). Lower pH (<5.0) increases H-mediated DNA aggregation but risks denaturation .

Q. Q7. What advanced techniques assess sodium acetate’s impact on protein crystallization?

Methodological Answer:

- Crystallization Screening:

- Use sparse-matrix screens (e.g., Hampton Research) with sodium acetate (0.1–1.0 M) as precipitant.

- Dynamic Light Scattering (DLS): Monitor protein aggregation pre-crystallization.

- X-ray Diffraction: Resolve acetate ions in crystal lattices (e.g., PDB analysis). Contradictions in reported success rates may arise from trace metal impurities altering nucleation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.